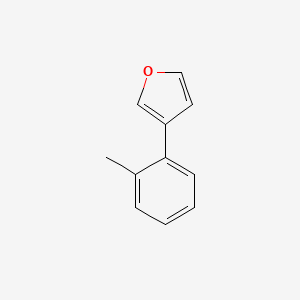

3-(2-Methylphenyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

80866-25-7 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-(2-methylphenyl)furan |

InChI |

InChI=1S/C11H10O/c1-9-4-2-3-5-11(9)10-6-7-12-8-10/h2-8H,1H3 |

InChI Key |

HBPOIHABNARRCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=COC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Methylphenyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Furan and its substituted derivatives are fundamental five-membered heterocyclic compounds that are integral components of numerous natural products, pharmaceuticals, and functional materials. The unique electronic properties and reactivity of the furan ring make it a valuable scaffold in drug discovery and development. The introduction of an aryl substituent at the 3-position of the furan ring, such as the 2-methylphenyl group, can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities. This guide focuses on the synthesis and characterization of 3-(2-Methylphenyl)furan, providing a theoretical framework and practical guidance for its preparation and analysis.

Proposed Synthesis of this compound

The most logical and efficient method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that is widely employed for the synthesis of biaryls and related compounds under relatively mild conditions. This approach would involve the reaction of a 3-halofuran with 2-methylphenylboronic acid or, alternatively, 3-furanboronic acid with a 2-halotoluene.

Synthetic Strategy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base. For the synthesis of this compound, the following disconnection is proposed:

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known Suzuki-Miyaura coupling reactions for the synthesis of similar 3-arylfurans. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results.

Materials:

-

3-Bromofuran

-

2-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromofuran (1.0 eq), 2-methylphenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂; 0.02 eq), and a phosphine ligand (e.g., PPh₃; 0.08 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the anhydrous solvent (e.g., toluene) and a degassed aqueous solution of the base (e.g., 2M Na₂CO₃).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Caption: Proposed experimental workflow for Suzuki-Miyaura coupling.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. Below are the expected characterization data based on the analysis of similar compounds.

Spectroscopic Data (Predicted and Analogous)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the furan ring would appear as distinct multiplets. The protons of the 2-methylphenyl group would also be in the aromatic region, with the methyl protons appearing as a singlet in the upfield region (around 2.0-2.5 ppm). |

| ¹³C NMR | Signals corresponding to the four carbons of the furan ring and the seven carbons of the 2-methylphenyl group would be observed. The methyl carbon would appear at a characteristic upfield shift. |

| IR | Characteristic C-H stretching frequencies for the aromatic rings, C=C stretching of the furan and phenyl rings, and C-O-C stretching of the furan ether linkage would be present. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₁₁H₁₀O would be observed. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the furan ring. |

Table 1: Predicted Spectroscopic Data for this compound

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of this compound. While a specific, validated experimental protocol is not currently available in the public domain, the Suzuki-Miyaura cross-coupling reaction stands as the most promising synthetic route. The predicted and analogous characterization data presented herein will be invaluable for researchers in confirming the identity and purity of the synthesized compound. The development of a robust synthesis for this compound will open avenues for further investigation into its chemical properties and potential biological applications, contributing to the broader field of medicinal and materials chemistry. Researchers are encouraged to use this guide as a starting point and to perform necessary optimizations to achieve a successful synthesis.

An In-depth Technical Guide to the Spectroscopic Data of 3-(2-Methylphenyl)furan

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Methylphenyl)furan, also known as 3-(o-tolyl)furan. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of spectroscopy and data from analogous compounds. The guide includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring such data and includes a logical workflow for the synthesis and characterization of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Singlet | 1H | H-2 (Furan) |

| ~7.45 | Singlet | 1H | H-5 (Furan) |

| ~7.20-7.35 | Multiplet | 4H | Aromatic (Phenyl) |

| ~6.50 | Singlet | 1H | H-4 (Furan) |

| ~2.30 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~143.0 | C-5 (Furan) |

| ~140.0 | C-2 (Furan) |

| ~137.0 | C-1' (Phenyl) |

| ~135.5 | C-2' (Phenyl) |

| ~130.5 | Aromatic (Phenyl) |

| ~128.0 | Aromatic (Phenyl) |

| ~126.0 | Aromatic (Phenyl) |

| ~125.5 | Aromatic (Phenyl) |

| ~122.0 | C-3 (Furan) |

| ~110.0 | C-4 (Furan) |

| ~20.5 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1585 | Strong | C=C Stretch (Aromatic Ring) |

| 1500-1400 | Strong | C=C Stretch (Aromatic Ring) |

| ~1500 | Medium | C=C Stretch (Furan Ring) |

| ~1050 | Strong | C-O-C Stretch (Furan Ring) |

| 900-675 | Strong | C-H Out-of-plane Bend (Aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 158 | 100 | [M]⁺ (Molecular Ion) |

| 143 | 60 | [M - CH₃]⁺ |

| 129 | 40 | [M - CHO]⁺ |

| 115 | 30 | [C₉H₇]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Spectral width: 0-16 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Spectral width: 0-220 ppm.

-

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid sample cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a volatile compound like this, GC-MS is highly suitable.

-

Ionization:

-

Technique: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules and provides characteristic fragmentation patterns.

-

Energy: Standard EI energy of 70 eV.

-

-

Mass Analysis:

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

-

-

Data Interpretation: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.

Synthesis and Characterization Workflow

The synthesis of 3-aryl furans can be accomplished through various methods. The Paal-Knorr synthesis is a classic and reliable method for constructing the furan ring from a 1,4-dicarbonyl compound. A plausible synthetic route to this compound could involve a Suzuki or Stille coupling to a 3-halofuran, or a variation of the Paal-Knorr synthesis. The following diagram illustrates a logical workflow from synthesis to full spectroscopic characterization.

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The predicted data and detailed protocols serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel furan-based compounds in drug discovery and materials science. Experimental verification of this data is encouraged to further validate and refine the spectroscopic profile of this compound.

3-(2-Methylphenyl)furan CAS number and properties

Technical Guide: 3-(2-Methylphenyl)furan

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound this compound is not readily found in major chemical databases. As such, a specific CAS number cannot be provided, and the following information is based on the general properties and synthesis of structurally similar 3-arylfurans. All quantitative data should be considered predictive.

Core Compound Information

While specific experimental data for this compound is not available, its properties can be estimated based on the characteristics of other arylfurans.

Table 1: Predicted Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.19 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure |

| Melting Point | Highly dependent on purity; likely to be near room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene) and insoluble in water. |

| Stability | Furans are susceptible to oxidation and polymerization, particularly in the presence of acid and light. Storage under an inert atmosphere is recommended. |

General Synthesis of 3-Aryl-Furans: The Feist-Benary Synthesis

A versatile and classical method for the synthesis of substituted furans is the Feist-Benary synthesis.[1][2][3] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2] For the synthesis of a 3-arylfuran like this compound, a suitable α-halo ketone and a β-ketoester or β-diketone would be required.

General Experimental Protocol: Feist-Benary Furan Synthesis

This protocol describes a general procedure for the synthesis of a 3-substituted furan and should be adapted and optimized for specific substrates.

Materials:

-

α-halo ketone (e.g., 2-chloro-1-(2-methylphenyl)ethan-1-one)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Base (e.g., pyridine, sodium ethoxide, or triethylamine)

-

Solvent (e.g., ethanol, THF, or DMF)

-

Acid for workup (e.g., dilute HCl)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound in the chosen solvent.

-

Base Addition: Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.

-

Addition of α-halo ketone: Slowly add the α-halo ketone to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate has formed (e.g., pyridinium hydrochloride), remove it by filtration.

-

Quench the reaction by adding water and then neutralize or slightly acidify with dilute acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired substituted furan.

Logical Workflow and Signaling Pathways

As this compound is a synthetic compound with no specified biological activity in the available literature, a signaling pathway diagram is not applicable. Instead, a logical workflow for its general synthesis via the Feist-Benary reaction is presented.

Caption: Logical workflow of the Feist-Benary furan synthesis.

Potential Applications in Research and Drug Development

The furan scaffold is a key structural motif in numerous natural products and biologically active compounds.[4] Arylfuran derivatives, in particular, have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of novel arylfurans like this compound could be of interest for:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Materials Science: As a component in the development of organic electronic materials.

-

Agrochemicals: As a scaffold for the discovery of new herbicides or pesticides.

References

Biological activity of 3-(2-Methylphenyl)furan derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(2-Methylphenyl)furan Derivatives

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a core scaffold in a multitude of biologically active compounds.[1][2][3][4] The versatility of the furan ring allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3][4][5] Among the various classes of furan derivatives, those bearing an aryl substituent at the 3-position have garnered significant attention in medicinal chemistry. This guide focuses specifically on the biological activities of this compound derivatives and their close structural analogs. The introduction of the o-tolyl group at the third position of the furan ring can significantly influence the molecule's steric and electronic properties, potentially leading to unique biological profiles. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge on these compounds, including their biological activities, experimental protocols for their evaluation, and the signaling pathways they modulate.

Biological Activities of 3-(Aryl)furan Derivatives

While specific data for this compound derivatives is limited, the broader class of 3-(methylphenyl) and 3-aryl furan derivatives has been reported to exhibit a range of biological activities.

Antimicrobial Activity

Derivatives of 3-arylfuran have demonstrated notable activity against various microbial pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Antimicrobial Activity of 3-(Aryl)furan Derivatives

| Compound | Target Organism | Activity | Reference |

| 3-(3-Methylphenyl)furan-2(5H)-one | Helicobacter pylori | Urease Inhibition | [1] |

| 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | MIC: 64 µg/mL | [1] |

| Various 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | [6] |

| Various 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC: 128 µg/mL for most tested compounds | [6] |

Anticancer Activity

Several studies have highlighted the potential of furan derivatives as anticancer agents. Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, some chalcone-furan hybrids have been shown to induce apoptosis through caspase-dependent pathways in various cancer cell lines.[7]

Table 2: Anticancer Activity of Selected Furan Derivatives

| Compound Class | Cell Line | Activity | Reference |

| (3-(Furan-2-yl)pyrazol-4-yl) chalcones | A549 (Lung carcinoma) | IC50 values in the µM range | [7] |

| 3-(Furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones | A549 (Lung carcinoma) & HepG2 (Hepatocellular carcinoma) | Compound 7g showed IC50 of 27.7 µg/ml (A549) and 26.6 µg/ml (HepG2) | [8] |

Anti-inflammatory Activity

Furan derivatives have been investigated for their anti-inflammatory properties. Natural furan derivatives have been shown to exert their effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[2] They can also suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from general antimicrobial susceptibility testing procedures.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.

-

Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the compound dilutions. A vehicle control (medium with solvent) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of furan derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound derivatives are not yet fully elucidated, related compounds have been shown to influence key pathways in cancer and inflammation.

Apoptosis Induction in Cancer Cells

Many anticancer agents, including some furan derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[7]

Caption: Intrinsic apoptosis pathway potentially modulated by furan derivatives.

Anti-inflammatory Signaling

The anti-inflammatory effects of furan derivatives can be attributed to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

Caption: Inhibition of pro-inflammatory signaling pathways by furan derivatives.

Conclusion

This compound derivatives belong to a promising class of compounds with the potential for diverse pharmacological applications. While research specifically focused on this subclass is still emerging, the broader family of 3-aryl furan derivatives has demonstrated significant antimicrobial, anticancer, and anti-inflammatory activities. The data presented in this guide, compiled from studies on closely related analogs, provides a strong foundation and rationale for the further investigation of this compound derivatives. Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by this particular subclass of furan derivatives, which will be crucial for their potential development as novel therapeutic agents.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Mechanism of 3-(2-Methylphenyl)furan: A Landscape of Potential Actions for Furan Derivatives

A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the mechanism of action for the compound 3-(2-Methylphenyl)furan. Despite its defined chemical structure, its biological targets and the molecular pathways it may influence remain uncharacterized. This lack of specific data precludes the creation of an in-depth technical guide with quantitative analyses and detailed experimental protocols for this particular molecule.

However, the broader family of furan-containing compounds has been the subject of extensive research, revealing a wide spectrum of biological activities.[1][2] By examining the known mechanisms of action of structurally related furan derivatives, we can delineate a landscape of potential therapeutic actions and toxicological profiles that could be relevant for this compound, providing a valuable framework for future investigation.

Broad-Spectrum Biological Activity of the Furan Scaffold

The furan nucleus is a versatile scaffold found in numerous bioactive natural products and synthetic compounds.[2][3] Its electron-rich aromatic system allows for diverse chemical modifications, leading to a wide array of pharmacological properties.[2] Furan derivatives have been reported to exhibit a range of activities, including:

-

Antimicrobial and Antifungal Activity: Various furan derivatives have demonstrated efficacy against a spectrum of bacteria and fungi.[4][5] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[6]

-

Anti-inflammatory and Analgesic Effects: Certain furan-containing compounds have shown potent anti-inflammatory and pain-relieving properties.[1][7] These effects are often attributed to the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.

-

Anticancer Activity: A significant number of furan derivatives have been investigated for their potential as anticancer agents.[8][9] Proposed mechanisms include the inhibition of tubulin polymerization, which disrupts cell division, and the induction of apoptosis (programmed cell death) in cancer cells.[8]

-

Central Nervous System (CNS) Activity: Some furan derivatives can cross the blood-brain barrier and exert effects on the CNS, including antidepressant, anxiolytic, and anticonvulsant activities.[2][4]

-

Anti-ulcer Properties: The furan ring is a key component of some anti-ulcer medications, which act by reducing stomach acid production.[1]

Potential Mechanisms of Action: A Hypothetical Framework

Given the diverse biological activities of furan derivatives, several general mechanisms of action can be postulated for a novel compound like this compound. These potential pathways provide a starting point for future experimental validation.

One common mechanism for bioactive small molecules is the interaction with specific protein targets, such as enzymes or receptors, to modulate their function. This interaction can either inhibit or activate the protein, leading to a downstream cellular response.

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 3-functionalized 2-phenyl- and 2-alkylbenzo[b]furans as antiproliferative agents against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Discovery and Isolation of a Novel Furanocembranoid from a Marine Soft Coral

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, and initial bioactivity screening of a novel furan-containing compound, 11-hydroxy-Δ¹²(¹³)-pukalide, a furanocembranoid diterpene. The methodologies detailed herein are based on the successful isolation of this compound from the Okinawan soft coral, Sinularia sp., and serve as a practical reference for natural product chemists and pharmacologists. Furan-containing compounds are a significant class of heterocyclic molecules that are integral to numerous pharmacologically active agents.[1][2] The furan nucleus is a versatile scaffold in medicinal chemistry, contributing to a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3]

Overview of the Discovery and Isolation Workflow

The process of discovering and isolating a novel furan compound from a natural source involves a systematic workflow. This begins with the collection of the biological material, followed by extraction of secondary metabolites, and a series of chromatographic steps to purify the target compound. The structure of the isolated compound is then elucidated using various spectroscopic techniques. Finally, preliminary biological activity is assessed to determine its potential for further development.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of 11-hydroxy-Δ¹²(¹³)-pukalide.

Collection and Extraction of the Marine Organism

-

Collection: Specimens of the soft coral Sinularia sp. (1.25 kg wet weight) were collected off the coast of Okinawa, Japan.[3]

-

Extraction: The collected specimens were sliced and extracted with 100% methanol (MeOH) for one week at 25 °C.[3] The resulting crude extract was then concentrated in vacuo.[3]

-

Solvent Partitioning: The concentrated extract was partitioned between ethyl acetate (EtOAc) and distilled water (H₂O).[3] The EtOAc fraction (7.14 g) was further partitioned with n-hexane and 90% MeOH, yielding an n-hexane fraction (3.15 g) and a 90% MeOH fraction (3.42 g).[3]

Chromatographic Isolation and Purification

-

Silica Gel Column Chromatography: The n-hexane and 90% MeOH fractions were subjected to silica gel column chromatography.[3] The column was eluted with a gradient of n-hexane/EtOAc (from 9:1 to 0:10) to yield five fractions.[3]

-

Preparative Thin-Layer Chromatography (TLC): The fractions obtained from column chromatography were further separated by preparative TLC. For instance, a fraction weighing 571.3 mg was subjected to preparative TLC with n-hexane/EtOAc (1:1) and toluene/EtOAc (1:1) to yield 18.8 mg of the target compound (1) and 19.1 mg of a related compound (3).[3]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds was achieved by preparative HPLC.[3]

Structure Elucidation

The chemical structure of the purified compound 1 was determined using a combination of spectroscopic methods:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This analysis established the molecular formula as C₂₁H₂₄O₇.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum indicated the presence of hydroxyl (3471 cm⁻¹) and carbonyl (1715 cm⁻¹) functional groups.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule.[4]

Bioactivity Screening: Brine Shrimp Lethality Test

The brine shrimp lethality test is a simple, inexpensive, and rapid preliminary bioassay for cytotoxicity.[5]

-

Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant illumination and aeration for 48 hours to obtain nauplii (larvae).

-

Preparation of Test Solutions: The purified compound is dissolved in a suitable solvent (e.g., DMSO) and diluted with artificial seawater to prepare a series of concentrations (e.g., 1, 10, 100, 1000 µg/mL).[6]

-

Exposure: Ten nauplii are added to each vial containing the test solutions.[6] Each concentration is tested in triplicate.[6] A control group with the solvent and no test compound is also included.

-

Observation and Data Analysis: After 24 hours of exposure, the number of surviving nauplii is counted.[6] The data is analyzed to determine the median lethal concentration (LC₅₀), which is the concentration of the compound that causes 50% mortality of the brine shrimp.[5]

Data Presentation

The quantitative data from the isolation and characterization of 11-hydroxy-Δ¹²(¹³)-pukalide are summarized in the tables below.

Table 1: Yields from Extraction and Chromatographic Separation

| Step | Starting Material | Yield |

| Methanol Extraction | 1.25 kg (wet weight) of Sinularia sp. | Not specified |

| EtOAc/H₂O Partitioning | Crude Methanol Extract | 7.14 g (EtOAc fraction) |

| n-Hexane/90% MeOH Partitioning | 7.14 g of EtOAc fraction | 3.15 g (n-hexane fraction), 3.42 g (90% MeOH fraction) |

| Preparative TLC and HPLC | 571.3 mg of a sub-fraction | 18.8 mg of 11-hydroxy-Δ¹²(¹³)-pukalide |

Table 2: Spectroscopic Data for 11-hydroxy-Δ¹²(¹³)-pukalide

| Technique | Data |

| HRESIMS | m/z 389.1595 [M + H]⁺ (calcd for C₂₁H₂₅O₇, 389.1600) |

| IR (KBr) | νmax 3471, 1715 cm⁻¹ |

| ¹H NMR | See original publication for detailed shifts and coupling constants.[4] |

| ¹³C NMR | See original publication for detailed chemical shifts.[4] |

| Optical Rotation | [α]²⁷D +25 (c 0.1, CHCl₃) |

Table 3: Bioactivity Data for 11-hydroxy-Δ¹²(¹³)-pukalide

| Assay | Organism | Result (LC₅₀) |

| Brine Shrimp Lethality Test | Artemia salina | 47.5 µg/mL |

Potential Signaling Pathway: Inhibition of NF-κB

Many furan-containing diterpenoids isolated from marine organisms, particularly those from the genus Sinularia, have demonstrated anti-inflammatory properties.[4] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[10] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7] Furanocembranoids may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation.

Conclusion

The discovery of 11-hydroxy-Δ¹²(¹³)-pukalide from Sinularia sp. highlights the vast potential of marine organisms as a source of novel furan-containing compounds with therapeutic promise. The detailed protocols and data presented in this guide offer a framework for the systematic exploration of natural products, from initial extraction to preliminary bioactivity assessment. The cytotoxicity demonstrated by this novel furanocembranoid, coupled with the known anti-inflammatory properties of related compounds, warrants further investigation into its specific molecular targets and mechanism of action. This could pave the way for the development of new drug leads for various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ijhsr.org [ijhsr.org]

- 3. d-nb.info [d-nb.info]

- 4. html.rhhz.net [html.rhhz.net]

- 5. medicinearticle.com [medicinearticle.com]

- 6. mdpi.com [mdpi.com]

- 7. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. bosterbio.com [bosterbio.com]

Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers

Abstract

Furan and its derivatives are fundamental five-membered heterocyclic compounds that play a crucial role in medicinal chemistry, drug development, and materials science.[1][2] Their biological activity and material properties are intrinsically linked to their electronic structure.[1][3] This technical guide provides an in-depth overview of the theoretical methods used to study the electronic properties of furans. It summarizes key findings from computational studies, presents quantitative data in a structured format, and details representative experimental and computational protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical chemistry to understand and predict the behavior of furan-based compounds.

Introduction to Furan and its Significance

Furan is a five-membered aromatic heterocycle containing one oxygen atom.[4] The furan scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][5] In drug design, the furan ring can serve as a stable scaffold or as a flexible synthon for creating non-aromatic moieties.[2] Its utility stems from its unique electronic characteristics, which influence its reactivity and interaction with biological targets.[1]

The Electronic Structure and Aromaticity of Furan

Furan's aromaticity arises from the delocalization of one of the oxygen atom's lone electron pairs into the ring, forming a 6π-electron system that follows Hückel's rule.[4] However, furan's aromatic character is modest compared to benzene, thiophene, and pyrrole. This is reflected in its lower resonance energy, which makes the ring more reactive and susceptible to addition reactions like the Diels-Alder reaction.[4][6][7] The balance between the inductive electron withdrawal by the electronegative oxygen atom and the donation of electron density through resonance is a key determinant of its chemical behavior.[7]

Table 1: Comparative Resonance Energies of Aromatic Heterocycles

| Compound | Resonance Energy (kJ/mol) |

|---|---|

| Benzene | 152 |

| Pyrrole | 88 - 90 |

| Thiophene | 121 - 122 |

| Furan | 67 - 68 |

Data sourced from references[4][7].

Theoretical Methods for Probing Furan's Electronic Structure

Computational chemistry provides powerful tools for investigating the electronic properties of molecules like furan, offering insights that complement experimental data.[8] Advances in computational methods have made them an essential adjunct to experimental chemistry for predicting molecular structure, stability, and reactivity.[8]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying furans due to its high accuracy and relatively low computational cost.[9] The B3LYP functional combined with basis sets like cc-pVTZ is commonly employed to compute ground-state molecular geometry, vibrational frequencies (IR and Raman), and electronic properties.[9] Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra and predict UV-Vis behavior.[9]

Ab Initio and Beyond-DFT Methods

For higher accuracy, especially for excited states and optical properties, more advanced methods are utilized. These include:

-

Hartree-Fock (HF) and Møller-Plesset (MP2) Perturbation Theory : These methods provide a good starting point for structural and electronic property calculations.[10]

-

Gaussian-4 (G4) Theory : A compound model used to accurately predict thermochemical parameters like enthalpy of formation.[8]

-

Many-Body Perturbation Theory (G0W0 approximation) : Used on top of DFT calculations to provide more accurate predictions of electronic properties, particularly ionization potentials.[10]

-

Bethe-Salpeter Equation (BSE) : Solved on top of G0W0 data to calculate optical properties and describe excitonic effects.[10]

The general workflow for these computational studies follows a consistent path from initial structure definition to final property analysis.

Key Electronic Properties of Furan and Derivatives

Theoretical studies provide quantitative data on various electronic and structural properties.

Molecular Geometry and Vibrational Spectra

DFT calculations accurately predict the molecular geometry of furan and its derivatives. For example, substituting methyl groups at the C2 and C5 positions alters the C2-O1-C5 bond angle.[9] Vibrational analyses yield harmonic frequencies that correspond well with experimental IR and Raman spectra, allowing for precise assignment of vibrational modes, such as C-C and C=C stretching vibrations.[9]

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Furan (DFT/B3LYP)

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |

|---|---|---|

| CH Symmetric Stretching | A1 | 3241 |

| CH Symmetric Stretching | B2 | 3217 |

| CH Asymmetric Stretching | A1 | 3233 |

| CH Asymmetric Stretching | B2 | 3207 |

Data from a study on furan and its derivatives.[9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO in furan is a π orbital, while the LUMO is a π* orbital, leading to π→π* electronic transitions observed in UV spectra.[9] The energy gap between the HOMO and LUMO influences the molecule's stability and is a key parameter in the design of organic semiconductors.[11] For instance, in polyfuran, the energy gap decreases as the number of oligomer units increases.[11]

Table 3: Calculated Electronic Properties of Furan and Substituted Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Furan | -6.89 | -0.63 | 6.26 | 0.72 |

| 2-Methylfuran | -6.64 | -0.49 | 6.15 | 0.76 |

| 2,5-Dimethylfuran | -6.41 | -0.37 | 6.04 | 0.81 |

Representative values calculated using DFT methods, adapted from literature data.[9]

Spectroscopic and Photophysical Properties

Theoretical methods can predict various spectra:

-

UV-Vis Spectra : TD-DFT calculations show that furan and its derivatives typically exhibit one main absorption peak corresponding to a π→π* transition.[9]

-

NMR Spectra : The Gauge-Invariant Atomic Orbital (GIAO) method is used to calculate chemical shifts (¹H and ¹³C NMR), which are influenced by the electronic environment of the nuclei.[9] Electron-donating groups like methyl (CH₃) increase the shielding of ring protons.[9]

-

Photoionization : Studies combining DFT with methods like the B-spline approach can accurately model photoionization cross-sections and asymmetry parameters, providing deep insight into the electronic structure of both ground and excited states.[12]

Applications in Drug Development and Materials Science

The insights gained from theoretical studies on furan's electronic structure are directly applicable to the design of new molecules with desired properties.

Structure-Activity Relationship (SAR) Studies

In drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount.[1] Theoretical calculations provide quantum-chemical indicators that can be correlated with biological activity.[13] For example, parameters like the LUMO energy and repulsion energy in furan-amide derivatives have been shown to correlate with their lipophilicity and biological action.[13] This allows for the systematic modification of furan derivatives to enhance their potency and selectivity for specific biological targets.[1]

Design of Furan-Based Materials

The electronic properties of furan make it a valuable component in organic electronics. Substituting furan for thiophene in biphenylyl/thiophene systems has been shown to improve optical properties due to the lower electronegativity of oxygen and increased molecular planarity.[3] Such modifications are crucial for developing materials for applications like organic light-emitting transistors (OLETs).[3][14] Theoretical studies can predict how structural changes will affect properties like charge mobility and transition dipole moments, guiding the synthesis of more efficient materials.[3][14]

Methodologies and Protocols

This section provides an overview of a typical computational protocol for analyzing the electronic structure of a furan derivative using DFT.

Representative Protocol for DFT Calculations

This protocol outlines the steps for a comprehensive DFT analysis of a furan-based molecule using a software package like Gaussian.

-

Molecule Building and Initial Geometry :

-

Construct the 3D structure of the furan derivative using a molecular modeling interface (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Geometry Optimization :

-

Methodology : Select the DFT functional and basis set. A common choice is B3LYP/6-31G(d) for initial screening or B3LYP/cc-pVTZ for higher accuracy.[9][13]

-

Input File : Create an input file specifying the coordinates, charge, multiplicity, and calculation keywords (e.g., Opt for optimization).

-

Execution : Run the calculation. The output will be the optimized molecular geometry corresponding to a minimum on the potential energy surface.

-

-

Frequency Calculation :

-

Methodology : Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., Freq keyword).

-

Purpose : This step serves two purposes:

-

-

Electronic Property Calculation :

-

Methodology : Perform a single-point energy calculation on the optimized geometry. Request additional properties to be saved in the output file (e.g., Pop=Full for population analysis).

-

Analysis : Extract key electronic properties from the output file:

-

HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP).

-

Dipole moment.

-

Atomic charges.

-

-

-

Excited State and UV-Vis Spectrum Calculation :

-

Methodology : Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry (e.g., TD(NStates=10)).

-

Analysis : The output will provide the excitation energies and oscillator strengths for the lowest electronic transitions, which can be used to simulate the UV-Vis absorption spectrum.[9]

-

Conclusion and Future Outlook

Theoretical studies are indispensable for elucidating the complex electronic structure of furans and for predicting their behavior in chemical and biological systems. Methods ranging from DFT to advanced many-body perturbation theory provide a detailed picture of the geometric, electronic, and optical properties of these important heterocycles. The synergy between computational prediction and experimental validation accelerates the discovery and optimization of furan-based compounds for applications in drug development and materials science. Future research will likely focus on applying machine learning models trained on high-throughput computational data to further enhance the predictive power of these theoretical approaches, enabling the rapid design of novel furan derivatives with tailored functionalities.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]

- 11. seejph.com [seejph.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. mdpi.com [mdpi.com]

- 14. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]

Navigating the Chemical Landscape of 3-(2-Methylphenyl)furan: An In-depth Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 3-(2-methylphenyl)furan, a substituted aromatic heterocycle of interest in synthetic and medicinal chemistry. Due to the limited availability of data specific to this exact molecule, this document leverages established principles of furan chemistry and draws parallels from studies on closely related 3-arylfurans and other substituted furans to predict its chemical behavior.

Core Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-rich furan ring and the attached 2-methylphenyl (o-tolyl) substituent. The furan ring itself is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene. The 2-methylphenyl group, being weakly electron-donating, is expected to slightly enhance the electron density of the furan ring, further activating it towards electrophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a cornerstone of furan chemistry. Due to the directing effect of the oxygen atom, electrophilic attack on the furan ring preferentially occurs at the C2 and C5 positions, which are α to the heteroatom. The intermediate carbocation formed by attack at these positions is better stabilized through resonance compared to attack at the C3 or C4 positions.[1][2][3]

For this compound, the C2 and C5 positions are the most likely sites for electrophilic substitution. The C4 position is also a potential site, though likely less reactive. The presence of the bulky 2-methylphenyl group at the C3 position may introduce some steric hindrance, potentially influencing the regioselectivity between the C2 and C5 positions.

Predicted Reactivity Order for Electrophilic Substitution: C2 ≈ C5 > C4

A variety of electrophilic substitution reactions are anticipated to proceed under milder conditions than those required for benzene.[1][4]

Illustrative Electrophilic Substitution Reactions of Furans

| Reaction | Reagent | Typical Product(s) for a 3-Substituted Furan | Reference |

| Bromination | Br₂ in Dioxane, -5°C | 2-Bromo-3-substituted-furan | [4] |

| Nitration | Acetyl nitrate, low temp. | 2-Nitro-3-substituted-furan | [4] |

| Sulfonation | Pyridine-SO₃ complex | 3-Substituted-furan-2-sulfonic acid | [4] |

| Acylation | Acetic anhydride, BF₃·OEt₂ | 2-Acetyl-3-substituted-furan | [4] |

Experimental Protocol: General Procedure for Bromination of a Furan Derivative

A solution of the furan derivative in a suitable solvent (e.g., dioxane or DMF) is cooled to a low temperature (e.g., -5 °C). A solution of bromine in the same solvent is added dropwise with stirring while maintaining the low temperature. After the addition is complete, the reaction is typically stirred for a short period before being quenched, worked up, and purified by standard methods such as chromatography.[4]

Cycloaddition Reactions: The Diels-Alder Reaction

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[4][5] The aromatic character of furan means that it is a less reactive diene compared to non-aromatic counterparts, and the Diels-Alder adducts can undergo a retro-Diels-Alder reaction upon heating.[6] The reactivity of the furan diene is enhanced by electron-donating substituents. The 2-methylphenyl group on this compound is expected to have a modest activating effect.

The reaction typically proceeds with electron-deficient dienophiles. The regioselectivity of the Diels-Alder reaction with unsymmetrical 3-substituted furans can be complex, and the stereoselectivity often favors the endo product under kinetic control, although the exo product is thermodynamically more stable.[6]

Experimental Protocol: General Procedure for an Intramolecular Diels-Alder Reaction of a Furan Derivative

A furan derivative with a tethered dienophile is dissolved in a suitable high-boiling solvent (e.g., toluene or xylene). The solution is heated to reflux to promote the intramolecular cycloaddition. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or NMR). Upon completion, the solvent is removed under reduced pressure, and the product is purified by crystallization or chromatography.[5][7]

Metal-Catalyzed Cross-Coupling Reactions

The C-H and C-halogen bonds of furan derivatives can participate in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of more complex molecules. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are commonly employed to form new carbon-carbon bonds.[8][9][10]

For this compound, direct C-H activation at the C2 or C5 positions is a plausible pathway for coupling with aryl halides. Alternatively, halogenation of the furan ring first (e.g., bromination at the 2-position) would provide a substrate for standard cross-coupling reactions with a suitable organometallic reagent.

Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction

To a reaction vessel are added the halo-furan derivative, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[8][9] A solvent system, often a mixture of an organic solvent and water (e.g., toluene/water or ethanol/water), is added. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and application. The relatively low resonance energy of the furan ring compared to other aromatic systems renders it susceptible to degradation under certain conditions.

Thermal Stability

Substituted furans can undergo thermal decomposition, with the specific pathways and products being dependent on the nature of the substituents and the temperature. For furans with alkyl substituents, radical chemistry can become dominant at higher temperatures. The bond dissociation energies of C-H bonds on the methyl group and C-C bonds involving the furan ring are important factors in determining the onset and mechanism of thermal degradation.

Oxidative Stability

Alkylated furans generally exhibit poor oxidative stability and can be prone to autoxidation, especially upon exposure to air and light.[11] This process can lead to the formation of peroxides and the subsequent polymerization to form insoluble gums. The oxidation can proceed via radical mechanisms, with the initial attack potentially occurring at the furan ring or the benzylic position of the methyl group on the phenyl ring. The oxidative cleavage of the furan ring is a known reaction that can lead to the formation of dicarbonyl compounds.[12]

General Oxidative Degradation Pathway

Experimental Protocol: Evaluation of Oxidative Stability (ASTM D525)

While specific data for this compound is unavailable, a standard method for assessing the oxidative stability of gasoline components, which can be adapted for furan derivatives, is the ASTM D525 test. This involves subjecting the sample to a temperature of 100 °C in a pressure vessel filled with oxygen. The time taken for a specified pressure drop (the induction period) is a measure of the oxidative stability.[11]

Stability in Acidic and Basic Conditions

Furan and its derivatives are generally unstable in the presence of strong acids. Protonation of the furan ring can lead to polymerization or ring-opening reactions, often resulting in the formation of 1,4-dicarbonyl compounds.[4][13] The presence of electron-donating groups can exacerbate this instability by increasing the basicity of the furan ring. Therefore, this compound is expected to be sensitive to acidic conditions.

In contrast, the furan ring is generally stable to basic conditions, although reactions involving acidic protons on substituents can, of course, be base-mediated.

Summary and Outlook

This compound is predicted to be a reactive aromatic heterocycle, with its chemistry dominated by the electron-rich nature of the furan ring. Electrophilic substitution is expected to occur readily at the C2 and C5 positions. It should also participate in Diels-Alder and metal-catalyzed cross-coupling reactions, providing avenues for the synthesis of more complex molecular architectures.

In terms of stability, care should be taken to protect it from strong acids and prolonged exposure to oxygen and light to prevent degradation through polymerization, ring-opening, and oxidation.

The information presented in this guide, based on the well-established chemistry of furan and its derivatives, provides a solid foundation for researchers and drug development professionals to design synthetic routes utilizing this compound and to handle this compound with an understanding of its potential reactivity and stability limitations. Further experimental studies on this specific molecule are warranted to quantify its reactivity and stability, thereby enabling its full potential in various chemical applications.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research-hub.nrel.gov [research-hub.nrel.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Furans

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. The strategic synthesis of substituted furans is therefore of paramount importance for the development of novel molecular entities. This in-depth guide provides a comprehensive review of the core methodologies for constructing the furan ring, complete with detailed experimental protocols, comparative data, and mechanistic insights visualized through logical diagrams.

Classical Approaches to Furan Synthesis

Two of the most established and widely utilized methods for the synthesis of substituted furans are the Paal-Knorr synthesis and the Feist-Benary synthesis. These reactions have been refined over many years and remain relevant due to their reliability and the accessibility of their starting materials.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a powerful method for the preparation of furans from 1,4-dicarbonyl compounds. The reaction is typically catalyzed by acid and proceeds through the dehydration of the diketone.[1][2]

Reaction Mechanism:

The mechanism involves the protonation of one carbonyl group, which facilitates the intramolecular attack by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan ring.[3]

Paal-Knorr Synthesis Mechanism

Quantitative Data for Paal-Knorr Synthesis:

| Entry | 1,4-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Hexane-2,5-dione | p-TsOH, Toluene, reflux | 85 | [1] |

| 2 | 1,4-Diphenylbutane-1,4-dione | H2SO4, EtOH, reflux | 90 | [2] |

| 3 | 3-Methylhexane-2,5-dione | TFA, CH2Cl2, rt | 78 | [1] |

| 4 | Octane-2,5-dione | Microwave, Acetic Acid | 92 | [4][5][6] |

Detailed Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran [4][5][6]

A mixture of hexane-2,5-dione (1.0 mmol) and glacial acetic acid (2.0 mL) is placed in a microwave reactor vessel. The vessel is sealed and subjected to microwave irradiation at 150°C for 5 minutes. After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,5-dimethylfuran.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis provides access to substituted furans through the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[7][8]

Reaction Mechanism:

The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-halo ketone. The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration to yield the furan product.[9]

Feist-Benary Synthesis Mechanism

Quantitative Data for Feist-Benary Synthesis:

| Entry | α-Halo Ketone | β-Dicarbonyl Compound | Base/Conditions | Yield (%) | Reference |

| 1 | Chloroacetone | Ethyl acetoacetate | Pyridine, reflux | 65 | [7] |

| 2 | Phenacyl bromide | Acetylacetone | NaOEt, EtOH, rt | 75 | [10] |

| 3 | 3-Chloro-2-butanone | Diethyl malonate | Piperidine, reflux | 58 | [7] |

Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [10]

To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), is added ethyl acetoacetate (1.30 g, 10 mmol). The mixture is stirred at room temperature for 15 minutes, after which a solution of phenacyl bromide (1.99 g, 10 mmol) in ethanol (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired furan.

Modern Synthetic Methodologies

While classical methods remain valuable, a number of modern techniques have emerged, offering improved efficiency, milder reaction conditions, and access to a wider range of substituted furans.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of furan rings is no exception. Catalysts based on gold, rhodium, and palladium have proven to be particularly effective.

Gold catalysts can effectively promote the cyclization of enyne acetates to form 2,5-disubstituted furans.[11] This method is notable for its broad substrate scope and tolerance of various functional groups.[12]

Logical Workflow:

Gold-Catalyzed Furan Synthesis Workflow

Quantitative Data for Gold-Catalyzed Synthesis:

| Entry | Enyne Acetate | Catalyst System | Yield (%) | Reference |

| 1 | 1-Phenyl-4-acetoxybut-1-en-3-yne | Pd(OAc)2, BF3·OEt2 | 85 | [11] |

| 2 | 1-(4-Chlorophenyl)-4-acetoxybut-1-en-3-yne | Pd(OAc)2, BF3·OEt2 | 82 | [11] |

| 3 | 1-(4-Methoxyphenyl)-4-acetoxybut-1-en-3-yne | Pd(OAc)2, BF3·OEt2 | 90 | [11] |

Detailed Experimental Protocol: Gold-Catalyzed Synthesis of 2-Phenyl-5-methylfuran [11]

To a solution of 1-phenyl-4-acetoxybut-1-en-3-yne (0.5 mmol) in nitromethane (2 mL) in a sealed tube are added Pd(OAc)2 (5 mol %) and BF3·OEt2 (30 mol %). Water (1.0 mmol) is then added, and the tube is sealed and heated at 80°C for 10 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired 2,5-disubstituted furan.

Rhodium catalysts have been employed in the synthesis of furans through the cyclization of acrylic acids with α-diazocarbonyl compounds.[13][14][15] This method is advantageous as it often does not require additives like copper or silver salts.[14]

Olefin Cross-Metathesis Approaches

A tandem olefin cross-metathesis (CM) followed by an acid-catalyzed cyclization or a Heck arylation provides a flexible and convergent route to di- and trisubstituted furans.[16][17]

Logical Workflow for 2,5-Disubstituted Furans:

Olefin CM for 2,5-Disubstituted Furans

Logical Workflow for 2,3,5-Trisubstituted Furans:

Heck Arylation for 2,3,5-Trisubstituted Furans

Quantitative Data for Olefin Cross-Metathesis Synthesis:

| Entry | Allylic Alcohol | Enone | Method | Yield (%) | Reference |

| 1 | Allyl alcohol | Methyl vinyl ketone | Tandem CM/Cyclization | 75 | [16] |

| 2 | Cinnamyl alcohol | 3-Penten-2-one | Tandem CM/Cyclization | 68 | [16] |

| 3 | (E)-4-Phenylbut-3-en-2-ol | Methyl vinyl ketone | CM followed by Heck | 80 | [16] |

Detailed Experimental Protocol: Tandem Olefin CM-Acid Catalyzed Cyclization for 2,5-Disubstituted Furans [16][17]

To a solution of the allylic alcohol (1.0 mmol) and the enone (1.2 mmol) in dichloromethane (5 mL) is added the Grubbs second-generation catalyst (5 mol %). The reaction mixture is stirred at room temperature for 12 hours. Then, p-toluenesulfonic acid monohydrate (20 mol %) is added, and the mixture is stirred for an additional 2 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful strategy for the construction of the furan ring, often with excellent stereocontrol.[18]

Diels-Alder Reaction

The Diels-Alder reaction between a diene and a dienophile can be utilized to synthesize furan derivatives. For instance, the reaction of furan with maleic anhydride yields an adduct that can be further transformed.[19][20]

Experimental Workflow:

Diels-Alder Synthesis of Furan Derivatives

Detailed Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride [19][20]

To a solution of maleic anhydride (1.0 g, 10.2 mmol) in tetrahydrofuran (15 mL) in a round-bottom flask is added furan (0.70 g, 10.3 mmol). The flask is stoppered and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried to afford the Diels-Alder adduct.

This guide provides a foundational understanding of the key synthetic methods for accessing substituted furans. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of furan-containing molecules.

References

- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 8. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 9. Feist-Benary synthesis of furan [quimicaorganica.org]

- 10. researchgate.net [researchgate.net]

- 11. A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pnas.org [pnas.org]

- 17. Olefin cross-metathesis-based approaches to furans: procedures for the preparation of di- and trisubstituted variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 19. scribd.com [scribd.com]

- 20. scribd.com [scribd.com]

Preliminary Screening of 3-(2-Methylphenyl)furan for Cytotoxicity: An In-depth Technical Guide

Disclaimer: To date, there is a notable absence of publicly available scientific literature detailing the cytotoxic effects of 3-(2-Methylphenyl)furan. Consequently, this guide has been constructed by extrapolating data from studies on structurally analogous compounds, primarily furan derivatives, and by outlining standardized, widely-accepted methodologies for cytotoxicity assessment. The experimental data presented herein is illustrative and intended to serve as a template for researchers designing their own studies.

Introduction

The preliminary assessment of a compound's cytotoxicity is a critical step in the drug discovery and chemical safety evaluation process. This compound, an organic compound featuring a furan ring substituted with a 2-methylphenyl group, possesses a chemical scaffold that warrants careful toxicological evaluation. The furan moiety is a known structural alert for toxicity, with some derivatives exhibiting cytotoxic and genotoxic properties.[1] This guide provides a comprehensive overview of the methodologies and potential signaling pathways to consider when undertaking a preliminary in vitro cytotoxicity screening of this compound.

1.1. Structural Features and Toxicological Considerations

The toxicological potential of this compound is likely influenced by its two primary structural components:

-

Furan Ring: The furan ring can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to toxicity. Studies on furan and its derivatives have demonstrated various adverse effects, including cytotoxicity, hepatotoxicity, and carcinogenicity.[1] Some furan-containing compounds have been shown to induce cell death via apoptosis.[2][3]

-

2-Methylphenyl Group: The methylphenyl (tolyl) group may influence the compound's lipophilicity, metabolic profile, and interaction with biological targets. The position of the methyl group can affect steric hindrance and electronic properties, potentially modulating its biological activity.

In Vitro Cytotoxicity Assays: Experimental Protocols

A battery of in vitro assays should be employed to obtain a comprehensive preliminary cytotoxicity profile. The following are standard colorimetric assays that measure different cellular endpoints.

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-